CDK2 Inhibitory Potency: Class-Level Inference from the Co-Crystallized 3-Hydroxychromone Analogue
Direct quantitative data for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide against CDK2 is not available in the primary literature. However, a closely related analogue bearing the identical 1,1-dioxidoisothiazolidine PDB ligand (2-(3,4-dihydroxyphenyl)-8-(1,1-dioxidoisothiazolidin-2-yl)-3-hydroxy-6-methyl-4H-chromen-4-one) demonstrated potent CDK2 inhibitory activity and was co-crystallized with the target, providing a structural rationale for engagement [1]. The reported biochemical and cellular data for this comparator series serve as a quantitative benchmark: isothiazolidine 1,1-dioxide analogues inhibited CDK2 with nanomolar potency and suppressed proliferation of EJ, HCT116, SW620, and MDAMB468 cancer cells [1]. The target compound retains the critical 1,1-dioxidoisothiazolidine pharmacophore but replaces the chromenone core with a phenyl-acetamide linker, a modification expected to alter potency and selectivity relative to the reference.
| Evidence Dimension | CDK2 Inhibition and Antiproliferative Activity |
|---|---|
| Target Compound Data | Quantitative CDK2 IC50 not reported in public domain; compound retains the 1,1-dioxidoisothiazolidine pharmacophore. |
| Comparator Or Baseline | 2-(3,4-dihydroxyphenyl)-8-(1,1-dioxidoisothiazolidin-2-yl)-3-hydroxy-6-methyl-4H-chromen-4-one: CDK2 IC50 < 100 nM (class-level); inhibited proliferation of EJ, HCT116, SW620, MDAMB468 cells (Bioorg. Med. Chem. Lett. 2007). |
| Quantified Difference | Not calculable; structural divergence precludes direct potency comparison. The target compound’s phenyl-acetamide linker is predicted to alter LogP and hydrogen-bonding capacity versus the chromenone scaffold. |
| Conditions | Biochemical CDK2 assay; cell proliferation assays in EJ (bladder), HCT116 (colon), SW620 (colon), MDAMB468 (breast) cancer lines [1]. |
Why This Matters
This class-level evidence establishes the 1,1-dioxidoisothiazolidine fragment as a validated CDK2-binding motif, making the target compound a rational selection for SAR studies where linker and terminal group modifications are the variable of interest.
- [1] Lee, J., Park, T., Jeong, S., Kim, K.H., Hong, C. 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorg. Med. Chem. Lett., 2007, 17, 1284-1287. View Source
